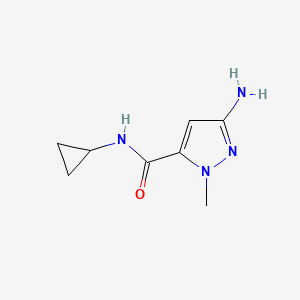

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione is a compound with the CAS number 268738-23-4 . It is a high-quality reference standard .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.23 , a melting point of 178-180°C .Scientific Research Applications

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione has been used in a wide range of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines and 1,3-diheterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, such as quinolones and anti-inflammatory agents. In addition, it has been used in the synthesis of various organic catalysts, such as palladium-catalyzed cross-coupling reactions.

Mechanism of Action

Mode of Action

The compound interacts with its targets by inhibiting their activity .

Pharmacokinetics

The pyrrolidine scaffold, to which this compound belongs, is known to be a versatile scaffold in drug discovery . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Advantages and Limitations for Lab Experiments

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione is a versatile compound that can be used in a wide range of biochemical and physiological experiments. It is a relatively stable compound that has a low melting point, which makes it easy to handle and store. It is also soluble in a variety of organic solvents, which makes it ideal for use in a variety of laboratory experiments. However, it is also a relatively expensive compound, which may limit its use in some experiments.

Future Directions

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione has a wide range of potential applications in scientific research. Future research should focus on further exploring its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research should be conducted to identify new synthesis methods for this compound, as well as new methods for its efficient and cost-effective production. Finally, future research should also focus on exploring the potential applications of this compound in the synthesis of other compounds, such as pharmaceuticals and organic catalysts.

Synthesis Methods

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione can be synthesized through two main methods. The first method involves the reaction of 2-methyl-3-nitropyrrole with ethyl formate in the presence of an acid catalyst. The second method involves the reaction of 2-methyl-3-nitropyrrole with ethyl acetate in the presence of a base catalyst. Both methods result in the formation of this compound as the product.

Safety and Hazards

The safety information for 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-4H,5-6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMSIBDRNWFJNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C(=O)CCC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)

![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)

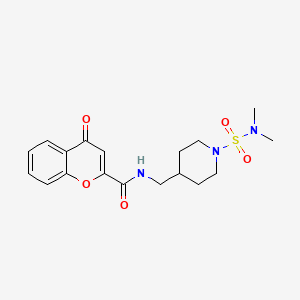

![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)

![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)

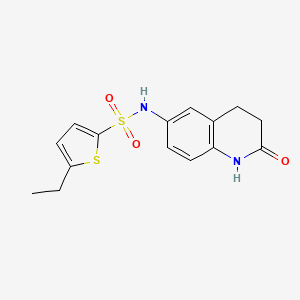

![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)